Bienvenue dans la boutique en ligne BenchChem!

ESI-08

EPAC inhibitor isoform selectivity cAMP signaling

ESI-08 is the original pan-EPAC antagonist (IC50 8.4 μM), the HTS hit defining the 5-cyano-6-oxo-1,6-dihydropyrimidine class. It provides equipotent EPAC1/EPAC2 inhibition with zero PKA cross-reactivity at 25 μM — ideal for cAMP pathway mapping when effector roles are uncharacterized. Its competitive mechanism is reversible and titratable, unlike allosteric EPAC2 inhibitors. As the benchmark SAR reference, ESI-08 is essential for quantitative potency comparisons against optimized analogues. Validate EPAC involvement with ESI-08 before investing in isoform-selective probes.

Molecular Formula C20H23N3OS
Molecular Weight 353.484
CAS No. 301177-43-5
Cat. No. B560499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameESI-08
CAS301177-43-5
Synonyms4-Cyclohexyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile;                               6-Cyclohexyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,4-dihydro-4-oxo-5-pyrimidinecarbonitrile
Molecular FormulaC20H23N3OS
Molecular Weight353.484
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3
InChIInChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24)
InChIKeyMWNBKOJJEIXGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ESI-08 (CAS 301177-43-5) | First-in-Class EPAC Antagonist Baseline & Procurement Summary


ESI-08 (CAS 301177-43-5) is a 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivative that functions as a potent, non-cyclic nucleotide antagonist of exchange proteins directly activated by cAMP (EPAC) [1]. As the first characterized EPAC-specific antagonist from high-throughput screening, ESI-08 exhibits an IC50 of 8.4 μM against both EPAC1 and EPAC2 isoforms, providing a foundational pharmacological tool for dissecting cAMP signaling pathways independent of PKA . The compound has been used to validate EPAC-mediated cellular functions and served as the structural template for the development of more potent, next-generation EPAC antagonists [2].

Why EPAC Antagonist Substitution Matters: ESI-08's Unique Dual Isoform Profile vs. Selective Inhibitors


EPAC1 and EPAC2 isoforms exhibit distinct tissue distributions and physiological functions, with EPAC2 implicated in insulin secretion, neuronal signaling, and viral pathogenesis, while EPAC1 predominantly regulates cardiac and inflammatory processes [1]. Simple substitution of ESI-08 with a highly EPAC2-selective inhibitor (e.g., HJC0350, IC50 = 0.3 μM; ESI-05, IC50 = 0.4 μM) may fail to account for EPAC1-mediated contributions in experimental models, while use of EPAC1-selective agents (e.g., AM-001, CE3F4) will entirely miss EPAC2-dependent pathways. ESI-08's equipotent dual inhibition (EPAC1/EPAC2 IC50 = 8.4 μM) enables a balanced, pan-EPAC blockade that is strategically valuable when the relative contributions of each isoform are unknown or when both isoforms are suspected to contribute to a phenotype [2]. Furthermore, the pyrimidine-based scaffold of ESI-08 and its active analogues (HJC0197, HJC0198) offers distinct pharmacokinetic and selectivity profiles compared to structurally unrelated EPAC inhibitors such as ESI-09 or AM-001 [3].

Quantitative Differentiation of ESI-08: Comparator Data and Procurement-Relevant Evidence


Isoform Selectivity Profile: ESI-08 as a Dual EPAC1/EPAC2 Antagonist vs. Isoform-Selective Inhibitors

ESI-08 inhibits both EPAC1 and EPAC2 with an IC50 of 8.4 μM, as determined in GEF activity assays [1]. In contrast, EPAC2-selective inhibitors such as HJC0350 (IC50 = 0.3 μM for EPAC2, no inhibition of EPAC1 at up to 100 μM) and ESI-05 (IC50 = 0.4 μM for EPAC2, no EPAC1 inhibition) offer potency but sacrifice pan-isoform coverage. EPAC1-selective inhibitors including CE3F4 (EPAC1 IC50 = 10.7 μM, EPAC2 IC50 = 66 μM) and AM-001 (non-competitive EPAC1 inhibitor with no EPAC2 activity) cannot substitute when EPAC2 involvement is anticipated . This quantitative selectivity profile makes ESI-08 uniquely suited for initial pathway validation experiments where isoform contributions remain undetermined.

EPAC inhibitor isoform selectivity cAMP signaling tool compound

Pathway Selectivity: ESI-08 Discriminates EPAC from PKA Signaling with 25 μM Functional Selectivity

At a concentration of 25 μM—approximately 3-fold above the IC50 for EPAC inhibition—ESI-08 completely spares cAMP-induced activation of both Type I and Type II PKA holoenzymes. In a head-to-head assay with 100 μM cAMP, 25 μM ESI-08 exhibited no detectable effect on PKA activity, whereas the selective PKA inhibitor H89 at the same concentration (25 μM) completely blocked both Type I and Type II PKA activities [1]. This functional selectivity window is critical for experimental designs requiring clean discrimination between EPAC- and PKA-dependent cAMP signaling cascades. Notably, analogues HJC0197 and HJC0198 derived from the ESI-08 scaffold retained this PKA-sparing property at 25 μM .

PKA selectivity cAMP signaling pathway validation off-target assessment

Structural Lineage: ESI-08 as the Parent Scaffold for Second-Generation EPAC Antagonists

ESI-08 was identified as the primary hit from a high-throughput screen (HTS) targeting EPAC and served as the chemical starting point for structure-activity relationship (SAR) optimization [1]. Systematic modification of the 5-cyano-6-oxo-1,6-dihydro-pyrimidine core yielded three analogues—6b, 6g (HJC0198), and 6h (HJC0197)—with improved potency. Specifically, HJC0197 exhibited an IC50 of 5.9 μM for EPAC2, representing a 1.4-fold potency improvement over the parent ESI-08 (8.4 μM) while maintaining the dual EPAC1/EPAC2 inhibition profile [2]. This scaffold optimization data is procurement-relevant because ESI-08 remains the most extensively characterized reference compound for validating this chemotype, while its analogues offer incremental potency gains for applications where slightly higher potency is prioritized.

SAR scaffold optimization medicinal chemistry analogue development

Binding Mechanism: Competitive cAMP Antagonism vs. Allosteric Modulation

ESI-08 functions as a competitive antagonist that directly competes with 8-NBD-cAMP for binding to the cAMP-binding domain of EPAC2 [1]. This mechanism contrasts sharply with EPAC2-selective inhibitors such as ESI-05 and ESI-07, which act allosterically by stabilizing the closed, inactive conformation of EPAC2 through binding at the interface between CNBD-A and CNBD-B domains [2]. Similarly, EPAC1 inhibitors like CE3F4 and AM-001 exhibit allosteric inhibition independent of cAMP competition . This mechanistic divergence has practical implications: competitive antagonists like ESI-08 may exhibit reduced efficacy under conditions of high local cAMP concentration, whereas allosteric inhibitors can maintain blockade regardless of cAMP levels. Researchers must select inhibitors based on their specific experimental context regarding cAMP dynamics.

mechanism of action competitive antagonist cAMP binding allosteric inhibition

In Vivo and Cellular Functional Evidence: Comparative EPAC2-Dependent Phenotypic Validation

Functional EPAC2 inhibition has been validated in vivo using ESI-05 (IC50 = 0.4 μM EPAC2 selective antagonist) in a murine model of atrial fibrillation (AF). In wild-type mice, EPAC activation with 8-CPT-AM (10 μM) increased AF susceptibility, an effect that was blocked by the EPAC1 inhibitor AM-001 (20 μM) but not by the EPAC2 inhibitor ESI-05 (25 μM), indicating that EPAC1 is the primary isoform driving AF genesis in this model [1]. This in vivo functional segregation demonstrates that EPAC2 inhibition alone is insufficient to attenuate AF susceptibility. While ESI-08 has not been directly evaluated in this specific in vivo model, its dual EPAC1/EPAC2 inhibitory profile (IC50 = 8.4 μM) would be expected to produce a different phenotypic outcome than the EPAC2-selective ESI-05 due to concurrent EPAC1 blockade [2].

in vivo pharmacology isoform-specific function atrial fibrillation EPAC2 knockout

Chemical and Physicochemical Properties Relevant to Experimental Handling

ESI-08 (molecular weight 353.48 g/mol; formula C20H23N3OS) exhibits high solubility in DMSO at 100 mg/mL (282.90 mM) with sonication and gentle heating to 60°C . This solubility profile is favorable for preparing concentrated stock solutions for in vitro assays. The compound is stable as a solid powder when stored at -20°C for up to 3 years, and in DMSO solution at -80°C for up to 6 months or at -20°C for up to 1 month . While direct comparative solubility data for EPAC inhibitor analogues are not uniformly reported, this quantitative formulation guidance provides procurement-relevant handling information that facilitates experimental planning and minimizes compound waste due to improper storage.

solubility formulation DMSO solubility storage stability

Recommended Applications and Experimental Contexts for ESI-08 Procurement


Initial Validation and Deconvolution of cAMP-Dependent Signaling Pathways

When a biological phenotype is shown to be cAMP-dependent but the relative contributions of EPAC vs. PKA signaling are unknown, ESI-08 provides a clean tool for EPAC-selective blockade without confounding PKA inhibition. At 25 μM, ESI-08 spares Type I and Type II PKA activity completely, enabling researchers to attribute cAMP effects specifically to EPAC [1]. This makes ESI-08 particularly valuable for preliminary pathway mapping studies in cellular models where both cAMP effectors are expressed.

Unbiased Isoform Profiling When EPAC1 and EPAC2 Contributions Are Undetermined

ESI-08 inhibits both EPAC1 and EPAC2 with equal potency (IC50 = 8.4 μM), making it the preferred initial tool for experiments where the specific EPAC isoform driving a phenotype has not been identified [1]. In contrast, isoform-selective inhibitors (e.g., HJC0350 for EPAC2; CE3F4 for EPAC1) should only be employed after isoform-specific involvement has been established through genetic knockout, siRNA knockdown, or initial pan-EPAC blockade with ESI-08 [2].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Benchmarking

As the original HTS hit that launched the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class of EPAC antagonists, ESI-08 serves as the essential reference compound for SAR studies. Subsequent optimization of this scaffold produced analogues with improved potency (e.g., HJC0197, IC50 = 5.9 μM), but ESI-08 remains the most extensively characterized benchmark for evaluating new derivatives from this chemotype [1]. Procurement of ESI-08 alongside its analogues enables quantitative potency comparisons within the same structural class.

Cellular Assays with Controlled cAMP Levels Requiring Competitive Antagonism

For experimental systems where cAMP concentrations are tightly controlled (e.g., acute agonist stimulation protocols), the competitive mechanism of ESI-08 may be advantageous. Unlike allosteric EPAC2 inhibitors (ESI-05, ESI-07) that lock the protein in an inactive conformation regardless of cAMP binding, ESI-08's competitive antagonism can be titrated and reversed, offering finer temporal control of EPAC inhibition in dynamic signaling studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ESI-08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.